Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with chloramine-T as a catalyst. The reaction is carried out under reflux conditions in acetonitrile, yielding the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like PEG-supported sulfonic acid have been explored to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antimalarial properties.
Medicine: Explored for its anticancer potential and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of Allyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, preventing DNA replication. In anticancer research, it interferes with cell division by targeting tubulin, a protein essential for mitosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylquinoline-3-carboxylate: Lacks the allyl group, resulting in different reactivity and biological activity.
4-Hydroxy-2-quinolones: Known for their pharmaceutical importance, but with different functional groups and properties.
Uniqueness
Allyl 2,4-dimethylquinoline-3-carboxylate stands out due to its allyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Biological Activity
Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and antimicrobial research.
Synthesis
The compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction. This method allows for the formation of quinoline derivatives with high yields and minimal use of expensive reagents. A notable study reported the synthesis of a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates using this approach, which serves as a precursor to the target compound .
Antitumor Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antitumor activity. For instance, compounds derived from 2,4-dimethylquinoline-3-carboxylate were tested against various human cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The results indicated that specific derivatives showed potent activity with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin.
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
3h | A549 | 1.53 | Superior |
3k | HT29 | 0.77 | Superior |
3t | A549 | 2.36 | Superior |
These findings suggest that modifications to the quinoline structure can enhance their anticancer properties, potentially leading to new therapeutic options .
Antimicrobial Activity
In addition to antitumor effects, quinoline derivatives have been explored for their antimicrobial properties. Research indicates that certain modifications in the structure of quinolines can lead to increased efficacy against bacteria and fungi. For example, derivatives have shown promising results in inhibiting pathogenic strains, making them candidates for further investigation in infectious disease treatment .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized quinoline derivatives demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to cell death in treated populations compared to controls .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of synthesized quinoline derivatives against various bacterial strains. The study found that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for resistant infections .
Properties
CAS No. |
922527-27-3 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
prop-2-enyl 2,4-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-4-9-18-15(17)14-10(2)12-7-5-6-8-13(12)16-11(14)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
CMMUSAPVXZRVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OCC=C |
Origin of Product |
United States |
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